molecular formula C13H7N3OS B12661199 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one CAS No. 82828-61-3

5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one

Cat. No.: B12661199
CAS No.: 82828-61-3
M. Wt: 253.28 g/mol
InChI Key: JJWFDUIMADMEAY-UHFFFAOYSA-N
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Description

5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoles. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one typically involves the reaction of hydrazonoyl halides with various reagents. One common method involves the treatment of 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one with methyl hydrazinecarbodithioate or hydrazinecarbothioamide in the presence of hydrochloric acid . The reaction is carried out in absolute ethanol under reflux conditions for a specified period.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for treating bacterial and fungal infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Benzo(g)-1,3,4-thiadiazolo(2,3-b)quinazolin-5-one stands out due to its unique structural features, which contribute to its distinct biological activities. Its fused ring system and specific substituents make it a valuable compound for further research and development in medicinal chemistry.

Properties

CAS No.

82828-61-3

Molecular Formula

C13H7N3OS

Molecular Weight

253.28 g/mol

IUPAC Name

13-thia-11,15,16-triazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,11,14-heptaen-17-one

InChI

InChI=1S/C13H7N3OS/c17-12-10-5-8-3-1-2-4-9(8)6-11(10)15-13-16(12)14-7-18-13/h1-7H

InChI Key

JJWFDUIMADMEAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N4C(=N3)SC=N4

Origin of Product

United States

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